molecular formula C5H6BrN3O3 B1382251 (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674390-09-0

(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1382251
CAS No.: 1674390-09-0
M. Wt: 236.02 g/mol
InChI Key: SDFSPGQYQCXCMV-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H6BrN3O3 and a molecular weight of 236.02 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the alkylation of 1H-1,2,4-triazole with an appropriate bromoalkyl derivative. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with methoxyacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., dimethylformamide, acetonitrile). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex triazole-containing compounds.

Scientific Research Applications

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its combination of a bromo-substituted triazole ring and a methoxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFSPGQYQCXCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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